molecular formula C17H28O2Si B11754829 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde

5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde

Cat. No.: B11754829
M. Wt: 292.5 g/mol
InChI Key: QLXGCGZEYGQXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde typically involves multiple steps. One common method includes the protection of the hydroxyl group followed by the introduction of the triethylsilyl group. The tert-butyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the corresponding alcohol to form the benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the triethylsilyl group.

Major Products Formed

    Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzoic acid.

    Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The triethylsilyl group can protect the hydroxyl group from unwanted reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Lacks the triethylsilyl group, making it less sterically hindered.

    2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but without the triethylsilyl group.

    5-(1,1-Dimethylethyl)-2,3-dihydroxybenzaldehyde: Contains an additional hydroxyl group, increasing its reactivity.

Uniqueness

5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is unique due to the presence of the triethylsilyl group, which provides steric protection and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

5-tert-butyl-2-hydroxy-3-triethylsilylbenzaldehyde

InChI

InChI=1S/C17H28O2Si/c1-7-20(8-2,9-3)15-11-14(17(4,5)6)10-13(12-18)16(15)19/h10-12,19H,7-9H2,1-6H3

InChI Key

QLXGCGZEYGQXHD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC(=CC(=C1O)C=O)C(C)(C)C

Origin of Product

United States

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